Cas no 78695-17-7 (methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate)

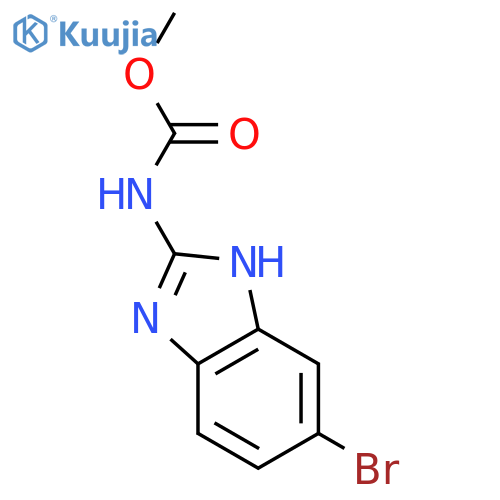

78695-17-7 structure

商品名:methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate

methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI)

- methyl 6-bromo-1H-benzo[d]imidazol-2-ylcarbamate

- AC1L6E88

- AC1Q26RT

- AR-1J6472

- CCG-35205

- methyl(6-bromo-1h-benzimidazol-2-yl)carbamate

- NCIMech_000083

- NSC154754

- SureCN6126460

- methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate

- methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate

- CHEMBL1986546

- NSC-154754

- NCI60_001096

- SCHEMBL6126460

- CLOUFUJTHZGQMB-UHFFFAOYSA-N

- DTXSID90302868

- 78695-17-7

- PD011419

- EN300-26317599

-

- MDL: MFCD26389576

- インチ: InChI=1S/C9H8BrN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14)

- InChIKey: CLOUFUJTHZGQMB-UHFFFAOYSA-N

- ほほえんだ: COC(=O)NC1=NC2=C(N1)C=C(C=C2)Br

計算された属性

- せいみつぶんしりょう: 268.97999g/mol

- どういたいしつりょう: 268.97999g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26317599-0.1g |

methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate |

78695-17-7 | 95% | 0.1g |

$287.0 | 2024-06-18 | |

| Enamine | EN300-26317599-0.25g |

methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate |

78695-17-7 | 95% | 0.25g |

$409.0 | 2024-06-18 | |

| Enamine | EN300-26317599-10.0g |

methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate |

78695-17-7 | 95% | 10.0g |

$3557.0 | 2024-06-18 | |

| Enamine | EN300-26317599-0.05g |

methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate |

78695-17-7 | 95% | 0.05g |

$193.0 | 2024-06-18 | |

| 1PlusChem | 1P008MJJ-50mg |

Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI) |

78695-17-7 | 95% | 50mg |

$292.00 | 2024-04-21 | |

| 1PlusChem | 1P008MJJ-10g |

Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI) |

78695-17-7 | 95% | 10g |

$4459.00 | 2023-12-16 | |

| 1PlusChem | 1P008MJJ-100mg |

Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI) |

78695-17-7 | 95% | 100mg |

$405.00 | 2023-12-16 | |

| 1PlusChem | 1P008MJJ-250mg |

Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI) |

78695-17-7 | 95% | 250mg |

$568.00 | 2023-12-16 | |

| 1PlusChem | 1P008MJJ-2.5g |

Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI) |

78695-17-7 | 95% | 2.5g |

$2067.00 | 2023-12-16 | |

| Enamine | EN300-26317599-2.5g |

methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate |

78695-17-7 | 95% | 2.5g |

$1622.0 | 2024-06-18 |

methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate 関連文献

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

78695-17-7 (methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate) 関連製品

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量